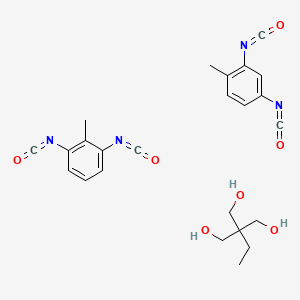
1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a complex polymer used in various industrial applications. This compound is known for its unique chemical properties and versatility, making it valuable in the production of coatings, adhesives, and elastomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- with 1,3-diisocyanato-2-methylbenzene and 2,4-diisocyanato-1-methylbenzene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to ensure the correct molecular weight and polymer structure are achieved. The final product is then purified and processed into various forms for different applications .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this polymer is used as a precursor for the synthesis of advanced materials. Its unique structure allows for the creation of polymers with specific properties tailored to various applications.
Biology
In biological research, this polymer is used in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine
In medicine, this polymer is explored for its potential use in tissue engineering and regenerative medicine. Its biocompatibility and mechanical properties make it suitable for creating scaffolds and other medical implants.
Industry
In the industrial sector, this polymer is widely used in the production of coatings, adhesives, and elastomers. Its versatility and durability make it a valuable material for various manufacturing processes .
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The pathways involved in its action include the formation of cross-linked networks, which provide the polymer with its unique mechanical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol, polymer with 1,3-diisocyanato-2-methylbenzene: This compound has similar properties but lacks the additional functional groups provided by 2-ethyl-2-(hydroxymethyl)- and 2,4-diisocyanato-1-methylbenzene.
2,4-Diisocyanato-1-methylbenzene, polymer with 1,3-Propanediol: This polymer is similar but has different mechanical and chemical properties due to the absence of 1,3-diisocyanato-2-methylbenzene.
Uniqueness
The uniqueness of 1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol lies in its combination of functional groups, which provide enhanced chemical and mechanical properties. This makes it more versatile and suitable for a wider range of applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
111791-12-9 |
|---|---|
Molekularformel |
C24H26N4O7 |
Molekulargewicht |
482.493 |
IUPAC-Name |
1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/2C9H6N2O2.C6H14O3/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9/h2*2-4H,1H3;7-9H,2-5H2,1H3 |
InChI-Schlüssel |
YJEKXNGZEKQCFC-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |
Synonyme |
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-diisocyanato-2-methylbenzene and 2,4-diisocyanato-1-methylbenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















